Pyridinoline
Pyridinoline
Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
63800-01-1
VCID:
VC20827361
InChI:
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
SMILES:
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Molecular Formula:
C₁₈H₂₈N₄O₈
Molecular Weight:
428.4 g/mol
Pyridinoline
CAS No.: 63800-01-1
Cat. No.: VC20827361
Molecular Formula: C₁₈H₂₈N₄O₈
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid. |
|---|---|
| CAS No. | 63800-01-1 |
| Molecular Formula | C₁₈H₂₈N₄O₈ |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | (2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate |
| Standard InChI | InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 |
| Standard InChI Key | LCYXYLLJXMAEMT-SAXRGWBVSA-N |
| Isomeric SMILES | C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
| SMILES | C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N |
| Canonical SMILES | C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N |
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